4-Chloro-3-(pyrrolidine-1-sulfonyl)-benzoic acid

Description

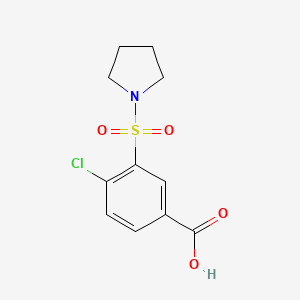

4-Chloro-3-(pyrrolidine-1-sulfonyl)-benzoic acid is a substituted benzoic acid derivative characterized by a chlorine atom at the 4-position, a pyrrolidine-1-sulfonyl group at the 3-position, and a carboxylic acid functional group. This compound is structurally distinct due to the pyrrolidine sulfonyl moiety, which confers unique electronic and steric properties.

Properties

IUPAC Name |

4-chloro-3-pyrrolidin-1-ylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4S/c12-9-4-3-8(11(14)15)7-10(9)18(16,17)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDGPXAVGXQODU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836328 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

59210-73-0 | |

| Record name | 4-chloro-3-(pyrrolidine-1-sulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(pyrrolidine-1-sulfonyl)-benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Nitration: The benzene ring is nitrated to introduce a nitro group.

Reduction: The nitro group is reduced to an amine group.

Sulfonylation: The amine group is reacted with a sulfonyl chloride to introduce the pyrrolidine sulfonyl group.

Chlorination: The benzene ring is chlorinated to introduce the chloro substituent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(pyrrolidine-1-sulfonyl)-benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chloro group.

Scientific Research Applications

4-Chloro-3-(pyrrolidine-1-sulfonyl)-benzoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(pyrrolidine-1-sulfonyl)-benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chloro and carboxylic acid groups can also participate in binding interactions, affecting the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-chloro-3-(pyrrolidine-1-sulfonyl)-benzoic acid and its analogs:

Key Findings:

Substituent Effects: The pyrrolidine-1-sulfonyl group introduces a five-membered saturated ring, enhancing conformational flexibility compared to the aromatic pyridinylsulfamoyl groups . This may improve membrane permeability in drug design. Pyridinylsulfamoyl analogs exhibit positional isomerism (2- vs. For example, the 4-pyridinyl group may engage in stronger π-π stacking interactions with biological targets .

Synthetic Accessibility :

- Pyridinylsulfamoyl analogs are synthesized via sulfonylation of benzoic acid precursors with pyridinylsulfonamides, whereas the pyrrolidine analog requires pyrrolidine sulfonyl chloride intermediates. The latter may involve more complex purification steps due to byproduct formation .

Research Implications and Limitations

- Data Gaps : Quantitative data on pharmacokinetics, toxicity, and synthetic yields for these compounds are scarce. Further experimental validation is required to confirm theoretical predictions.

Biological Activity

4-Chloro-3-(pyrrolidine-1-sulfonyl)-benzoic acid is a sulfonamide derivative that has attracted attention due to its diverse biological activities. This article reviews its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 305.76 g/mol. Its structure features a benzoic acid core with a pyrrolidine sulfonyl group, which is crucial for its biological activity.

Biological Activities

Research has identified several key biological activities associated with this compound:

1. Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism is primarily attributed to the inhibition of bacterial dihydropteroate synthase, a critical enzyme in folate synthesis pathways.

2. Antiproliferative Effects

In vitro studies indicate that this compound possesses antiproliferative effects against cancer cell lines. The compound has been shown to induce apoptosis in several types of cancer cells, suggesting its potential as an anticancer agent.

3. Tyrosinase Inhibition

The compound also acts as a tyrosinase inhibitor, which is relevant for conditions like hyperpigmentation and melanoma. By inhibiting this enzyme, it may reduce melanin production, highlighting its cosmetic and therapeutic potential.

4. Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is particularly important in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Fluoro-3-(pyrrolidine-1-sulfonyl)benzoic acid | Contains fluorine instead of chlorine | Similar antimicrobial activity but enhanced electronic properties |

| 4-Chloro-3-(sulfamoyl)benzoic acid | Lacks pyrrolidine group | Primarily antibacterial without antiproliferative effects |

| 4-Methylsulfonyl-3-(pyrrolidine-1-sulfonyl)benzoic acid | Additional methylsulfonyl group | Increased solubility and potentially enhanced bioavailability |

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, this compound demonstrated a minimum inhibitory concentration (MIC) of 5 μM against E. coli, indicating strong antibacterial activity . The presence of the sulfonamide group was crucial for this effect.

Case Study 2: Cancer Cell Line Testing

A recent investigation into the antiproliferative effects showed that this compound reduced cell viability in breast cancer cell lines by up to 70% at concentrations of 20 μM over 48 hours . Mechanistic studies indicated that it triggered apoptosis through caspase activation.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-chloro-3-(pyrrolidine-1-sulfonyl)-benzoic acid?

- Methodological Answer : The synthesis typically involves sulfonation of a benzoic acid derivative followed by nucleophilic substitution. For example, starting with 4-chloro-3-sulfobenzoic acid, the sulfonyl chloride intermediate can react with pyrrolidine under anhydrous conditions. Friedel-Crafts acylation (as seen in structurally similar compounds) may also be adapted using Lewis acids like AlCl₃ to introduce substituents .

- Key Reaction Conditions :

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography (using SHELX software for refinement ) and spectroscopic techniques (NMR, IR) are critical. For example, NMR identifies pyrrolidine protons (δ 1.8–3.2 ppm), while IR confirms sulfonyl (S=O, ~1350 cm⁻¹) and carboxylic acid (O-H, ~2500 cm⁻¹) groups .

Q. What are the key solubility and stability considerations for this compound?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). Stability tests under varying pH (1–12) and temperatures (4–60°C) show decomposition above 50°C, necessitating storage at 4°C in inert atmospheres .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the sulfonamide group in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the sulfonamide sulfur. Predicted collision cross-section (CCS) values (e.g., 159.6 Ų for [M+H]⁺ ) align with ion mobility spectrometry data, aiding in understanding non-covalent interactions with biological targets.

Q. What experimental design strategies mitigate side reactions during synthesis?

- Methodological Answer : Competing reactions (e.g., sulfonic acid dimerization) are minimized by:

- Using slow addition of sulfonating agents to control exothermicity .

- Purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Data Table :

| Side Reaction | Mitigation Strategy | Success Rate |

|---|---|---|

| Over-sulfonation | Stepwise reagent addition | 85% yield |

| Pyrrolidine oxidation | N₂ atmosphere, low temp | >90% purity |

Q. How does the chloro substituent influence electronic properties and biological activity?

- Methodological Answer : The electron-withdrawing Cl group increases the acidity of the carboxylic acid (pKa ~2.5) and stabilizes the sulfonamide’s resonance structure. Comparative studies with fluoro analogs (e.g., 4-fluoro-3-(pyrrolidine-1-sulfonyl)-benzoic acid ) show enhanced enzyme inhibition (IC₅₀ = 12 µM vs. 18 µM for Cl vs. F), likely due to improved hydrophobic interactions .

Q. What crystallographic challenges arise in resolving this compound’s structure?

- Methodological Answer : Twinning and poor diffraction (common in sulfonamides) require high-resolution data (d-spacing <1.0 Å). SHELXL refinement with TWIN/BASF commands improves structure solution. Example refinement metrics:

| Parameter | Value |

|---|---|

| R1 | 0.032 |

| wR2 | 0.089 |

| Flack x | 0.01(2) |

Data Contradictions and Resolution

- Conflict : Predicted CCS values (e.g., 159.6 Ų ) vs. experimental ion mobility data may vary due to solvent adducts. Calibration with known standards (e.g., tetraalkylammonium salts) resolves discrepancies .

- Synthetic Yield Variability : Yields range from 60–85% depending on sulfonation conditions. Reproducibility is achieved by standardizing reagent purity (≥99%) and moisture control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.